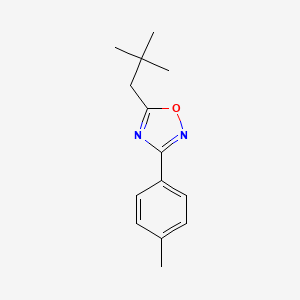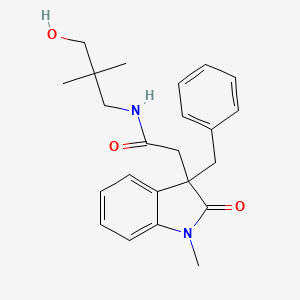![molecular formula C17H26N2 B5354265 N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B5354265.png)
N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline (DMPP) is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for understanding the mechanisms of action of various receptors and ion channels.
作用機序
N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline acts as an agonist for nAChRs and TRP channels by binding to specific sites on these proteins and inducing a conformational change that leads to the opening of ion channels and subsequent cellular responses. The exact mechanism of action of this compound on these receptors and channels is still under investigation, but it is believed to involve interactions with specific amino acid residues within the binding sites.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects in cells and tissues. These effects include the release of neurotransmitters such as acetylcholine and dopamine, the activation of intracellular signaling pathways such as the MAPK and PI3K pathways, and the modulation of ion channel activity and membrane potential. This compound has also been shown to have analgesic effects in animal models of chronic pain.
実験室実験の利点と制限
N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline has several advantages as a tool for scientific research. It is a highly selective agonist for nAChRs and TRP channels, allowing for specific activation of these receptors and channels without affecting other cellular processes. This compound is also relatively stable and soluble, making it easy to use in laboratory experiments. However, this compound has some limitations as well. Its effects on nAChRs and TRP channels may differ depending on the cell type and experimental conditions used, and its use may not accurately reflect the physiological responses of these receptors and channels in vivo.
将来の方向性
There are several future directions for research involving N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline. One area of interest is the development of new compounds based on the structure of this compound that may have improved selectivity and efficacy for nAChRs and TRP channels. Another area of interest is the exploration of the roles of these receptors and channels in disease states and the development of new therapies targeting these proteins. Additionally, further investigation is needed to fully understand the mechanisms of action of this compound on nAChRs and TRP channels and how these receptors and channels contribute to normal physiological processes and disease states.
合成法
N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline can be synthesized through a multistep process involving the reaction of 3-methyl-1-piperidine with acrylonitrile followed by reduction and N-methylation. The final product is a yellowish oil that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
科学的研究の応用
N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline is widely used in scientific research as a selective agonist for various nicotinic acetylcholine receptors (nAChRs) and transient receptor potential (TRP) channels. These receptors and channels play important roles in various physiological processes such as muscle contraction, neurotransmitter release, and pain perception. This compound has been used to study the structure and function of these receptors and channels, as well as their roles in disease states such as Alzheimer's disease, Parkinson's disease, and chronic pain.
特性
IUPAC Name |
N,N-dimethyl-4-[(E)-3-(3-methylpiperidin-1-yl)prop-1-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-15-6-4-12-19(14-15)13-5-7-16-8-10-17(11-9-16)18(2)3/h5,7-11,15H,4,6,12-14H2,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPBIUXXXOTJBQ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C/C=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}ethoxy)ethanol](/img/structure/B5354188.png)

![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5354207.png)
![N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-N-[(1-vinyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5354215.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5354216.png)

![methyl 5-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5354238.png)
![5-methyl-N-({1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)nicotinamide](/img/structure/B5354241.png)
![ethyl [4-(2,6-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5354249.png)
![3-[4-(dimethylamino)-1,3-butadien-1-yl]-6-[3-(dimethylamino)-2-propen-1-ylidene]-2-cyclohexen-1-one](/img/structure/B5354259.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5354270.png)
![N-cycloheptyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5354274.png)
![3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-4-ylbenzoic acid](/img/structure/B5354280.png)
